4-(2-Aminoethyl)-2-methoxyphenol

Catalog No.
S600865
CAS No.
554-52-9
M.F
C9H13NO2
M. Wt
167.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Aminoethyl)-2-methoxyphenol

CAS Number

554-52-9

Product Name

4-(2-Aminoethyl)-2-methoxyphenol

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

InChI

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

DIVQKHQLANKJQO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCN)O

Synonyms

3-methoxytyramine, 3-methoxytyramine hydrochloride, 3-O-METHYLDOPAMINE, methoxytyramine

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O

Identity and Classification

-(2-Aminoethyl)-2-methoxyphenol, also known as 3-methoxytyramine (3-MT), is a naturally occurring organic compound classified as a:

  • Monomethoxybenzene: This category refers to benzene molecules with a single methoxy group (CH3O) attached.
  • Phenol: This group comprises aromatic organic compounds with a hydroxyl group (OH) directly attached to the benzene ring.
  • Primary amino compound: This class includes molecules with one amino group (NH2) attached to a carbon atom.
  • Phenylethylamine: This category encompasses organic compounds with a phenylethyl (C6H5CH2CH2-) group.

Relationship to Dopamine

Occurrence and Detection

3-MT is found naturally in plants like Senegalia berlandieri and Echinopsis spachiana. https://pubchem.ncbi.nlm.nih.gov/compound/4-2-Aminoethyl-2-methoxyphenol It is also a metabolite, meaning a product formed by the breakdown of other molecules, of dopamine in humans and certain other organisms. Its presence in blood serum and urine allows for its detection and potential use as a biomarker. https://pubchem.ncbi.nlm.nih.gov/compound/4-2-Aminoethyl-2-methoxyphenol

Potential Biomarker

Research suggests 3-MT may serve as a biomarker for certain medical conditions, particularly pheochromocytomas and paragangliomas. These are tumors that develop from cells in the adrenal glands and other parts of the body.

Elevated levels of 3-MT in urine or blood plasma might indicate the presence of these tumors. However, further research is needed to establish its effectiveness as a definitive diagnostic tool.

4-(2-Aminoethyl)-2-methoxyphenol, also known as 3-methoxytyramine, is an organic compound with the molecular formula C₉H₁₃NO₂. It is classified as a phenolic compound and is derived from the amino acid tyrosine through enzymatic reactions. This compound features a methoxy group (-OCH₃) and an aminoethyl side chain, contributing to its biological activity and potential therapeutic applications.

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyphenol is not fully understood. However, due to its structural similarity to dopamine, it might interact with dopamine receptors in the brain, potentially influencing neurotransmission []. Further research is required to elucidate its specific biological effects.

  • Oxidation: This compound can be oxidized by monoamine oxidase to form homovanillic acid, a metabolite associated with dopamine metabolism.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups under specific conditions. Common reagents include nucleophiles and catalysts at elevated temperatures.

Major Products

  • From Oxidation: Homovanillic acid.
  • From Substitution: Various substituted phenethylamines depending on the nucleophile used.

4-(2-Aminoethyl)-2-methoxyphenol exhibits notable biological activity, particularly in the nervous system. It acts as a neurotransmitter and influences various cellular processes by binding to dopamine receptors. This interaction can activate or inhibit adenylate cyclase, leading to alterations in cyclic adenosine monophosphate levels, which are critical for cell signaling pathways . Additionally, it has been identified as a biomarker in human blood and urine .

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol typically involves the following steps:

  • Conversion of Tyrosine to L-DOPA: The enzyme tyrosine hydroxylase catalyzes the hydroxylation of tyrosine to produce L-DOPA.
  • Decarboxylation of L-DOPA: Aromatic L-amino acid decarboxylase facilitates the removal of a carboxyl group from L-DOPA, yielding 4-(2-Aminoethyl)-2-methoxyphenol.

These enzymatic pathways highlight the compound's biochemical origins and its connection to neurotransmitter synthesis.

This compound has several applications in both research and potential therapeutic contexts:

  • Neuroscience Research: Due to its role as a neurotransmitter, it is utilized in studies examining dopaminergic signaling pathways.
  • Pharmaceutical Development: Its structural properties make it a candidate for developing drugs targeting neurological disorders.
  • Biomarker Studies: As a metabolite found in human serum and urine, it serves as a biomarker for various physiological conditions .

Research indicates that 4-(2-Aminoethyl)-2-methoxyphenol interacts with various receptors and enzymes involved in neurotransmission. Notably, its binding affinity to dopamine receptors suggests potential implications for mood regulation and cognitive function. Studies have also explored its interactions with other neurotransmitter systems, indicating a broader role in neuropharmacology.

Several compounds share structural similarities with 4-(2-Aminoethyl)-2-methoxyphenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-MethoxytyramineC₉H₁₃NO₂Directly related as a precursor; similar properties
4-Amino-2-methoxyphenolC₇H₉NO₂Lacks the aminoethyl side chain; primarily used as an intermediate in synthesis
3-HydroxytyramineC₉H₁₃NO₂Contains a hydroxyl group instead of methoxy; different reactivity profile

Uniqueness

4-(2-Aminoethyl)-2-methoxyphenol stands out due to its specific aminoethyl side chain, which enhances its biological activity compared to similar compounds. This structural feature contributes to its unique role in neurotransmission and potential therapeutic applications.

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol, commonly known as 3-methoxytyramine, can be achieved through several distinct synthetic pathways, each with specific advantages and reaction mechanisms. The compound serves as a crucial metabolite of dopamine and represents an important intermediate in pharmaceutical synthesis [1] .

Direct Methylation of Dopamine

The most widely utilized synthetic approach involves the direct methylation of dopamine using methyl iodide under basic conditions . This method proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl group at the 3-position of dopamine undergoes selective O-methylation. The reaction typically employs potassium carbonate as the base in an aprotic solvent such as dimethylformamide at temperatures ranging from 60-80°C . The selectivity for the 3-position methylation over the 4-position is attributed to the electronic effects of the existing hydroxyl group and steric considerations .

The reaction mechanism involves initial deprotonation of the phenolic hydroxyl group by the carbonate base, forming a phenoxide anion that subsequently attacks the methyl iodide through an SN2 mechanism . Yields typically range from 75-85% with proper optimization of reaction conditions and stoichiometry [4].

Reduction of Nitro Intermediates

An alternative synthetic route involves the preparation of 2-methoxy-4-(2-nitroethyl)phenol as an intermediate, followed by reduction of the nitro group to the corresponding amine . This approach begins with the condensation of vanillin with nitromethane in the presence of a base to form the nitroethyl intermediate. The subsequent reduction step typically employs zinc dust and hydrochloric acid under acidic conditions, yielding the target compound in 65-80% overall yield .

Alkylation-Reduction Sequence

A novel synthetic pathway has been developed involving the alkylation of 4-ethyl-2-methoxyphenol derivatives followed by amination [5]. This method demonstrates exceptional efficiency with yields ranging from 80-90% and involves a two-stage process: initial bromination at elevated temperatures (120-130°C) followed by nucleophilic displacement with ammonia in methanol solution at 10-15°C [5].

The reaction mechanism involves the formation of 4-(2-bromoethyl)phenol as an intermediate through thermal decomposition and simultaneous removal of tert-butyl bromide and water from the reaction mass [5]. The subsequent amination step proceeds through nucleophilic substitution, yielding the target compound as the hydrobromide salt, which can be subsequently converted to the free base through alkaline treatment [5].

Industrial Production Methodologies

Industrial production of 4-(2-Aminoethyl)-2-methoxyphenol requires optimization for scale, cost-effectiveness, and environmental compliance. Several manufacturers have developed proprietary methodologies that balance yield, purity, and production economics [4] [6].

Large-Scale Synthesis Approaches

Commercial production typically employs continuous flow processes to ensure consistent quality and high throughput . The most common industrial approach utilizes the direct methylation of dopamine under carefully controlled conditions. Automated reactors with precise temperature and pressure control enable optimization of reaction parameters while minimizing by-product formation .

The industrial process typically involves the use of pharmaceutical-grade dopamine hydrochloride as the starting material, which undergoes base-catalyzed methylation using methyl iodide in the presence of potassium carbonate [6]. The reaction is conducted in dimethylformamide under nitrogen atmosphere to prevent oxidation, with reaction temperatures maintained between 55-65°C to optimize yield while minimizing thermal decomposition [6].

Purification and Quality Control

Industrial purification typically involves a multi-stage process including extraction, crystallization, and chromatographic separation. The crude product undergoes extraction with organic solvents, followed by conversion to the hydrochloride salt for enhanced stability and purification [4]. Final purification often employs recrystallization from appropriate solvent systems to achieve pharmaceutical-grade purity exceeding 98% [4].

Quality control measures include comprehensive analytical characterization using high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to ensure structural integrity and purity [4]. Batch-specific certificates of analysis provide traceability and compliance with regulatory standards for pharmaceutical applications [4].

Production Scale Capabilities

Current industrial capabilities range from gram-scale laboratory production to kilogram-scale manufacturing, with several specialized chemical manufacturers offering custom synthesis services [4] [6]. The flexibility in production scale supports both research applications and commercial pharmaceutical manufacturing requirements [4].

Production costs are optimized through efficient utilization of raw materials, solvent recovery systems, and waste minimization protocols. The typical industrial yield ranges from 85-92%, representing significant improvement over laboratory-scale syntheses through process optimization and advanced reaction engineering [6].

Enzymatic Synthesis Pathways

The enzymatic synthesis of 4-(2-Aminoethyl)-2-methoxyphenol represents a highly selective and environmentally friendly approach that mimics natural biosynthetic pathways. The primary enzymatic route involves catechol-O-methyltransferase (COMT)-catalyzed methylation of dopamine [8].

COMT-Catalyzed Methylation

The enzyme catechol-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosylmethionine to the 3-hydroxyl group of dopamine, producing 4-(2-Aminoethyl)-2-methoxyphenol with exceptional selectivity . This reaction occurs under physiological conditions (37°C, pH 7.4) and represents the natural metabolic pathway for dopamine degradation [8].

The enzymatic mechanism involves the formation of a ternary complex between COMT, S-adenosylmethionine, and dopamine, followed by methyl transfer through an SN2-like mechanism [8]. The reaction demonstrates remarkable substrate specificity, with an IC50 value of 28 μM demonstrating the enzyme's high affinity for catechol substrates . The enzymatic approach achieves yields of 85-95% under optimized conditions with minimal by-product formation .

Biocatalytic Production Systems

Advanced biocatalytic systems employ recombinant COMT expression in bacterial hosts for scalable production [10]. These systems utilize engineered Escherichia coli strains expressing human COMT, enabling the biotransformation of dopamine to 4-(2-Aminoethyl)-2-methoxyphenol in controlled fermentation environments [10].

The biocatalytic process involves fed-batch fermentation with continuous substrate feeding and product removal to optimize conversion efficiency [10]. Reaction monitoring employs real-time analytical techniques including liquid chromatography-mass spectrometry to track conversion progress and product accumulation [10].

Enzyme Engineering and Optimization

Recent advances in enzyme engineering have focused on improving COMT stability and activity for industrial applications [10]. Directed evolution approaches have yielded enzyme variants with enhanced thermostability and increased catalytic efficiency, enabling operation at higher temperatures and extended reaction times [10].

Co-factor regeneration systems employing S-adenosylmethionine synthetase enable continuous enzymatic synthesis by regenerating the methyl donor in situ [10]. This approach significantly reduces co-factor costs and improves overall process economics for large-scale biocatalytic production [10].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have elucidated the critical molecular features required for biological activity and binding affinity of 4-(2-Aminoethyl)-2-methoxyphenol and related compounds [11] [8] [12].

Methoxy Group Positioning and Effects

The methoxy substituent at the 2-position plays a crucial role in determining biological activity and receptor selectivity [11] [8]. Studies demonstrate that the 3-methoxy substitution pattern (corresponding to 2-position in systematic numbering) is essential for COMT recognition and substrate binding, with the IC50 value of 28 μM reflecting optimal enzyme-substrate interaction .

Comparison with positional isomers reveals that alternative methoxy placements significantly reduce binding affinity and biological activity [11]. The 4-O-methyldopamine isomer shows markedly different pharmacological properties, confirming the importance of precise substitution patterns for biological function [13].

Aminoethyl Chain Length and Flexibility

The two-carbon ethyl linker between the aromatic ring and amino group represents an optimal length for biological activity [8] [12]. Structure-activity studies demonstrate that shorter (methyl) or longer (propyl, butyl) alkyl chains result in decreased binding affinity and reduced biological activity [8].

Molecular dynamics simulations reveal that the ethyl chain provides optimal flexibility for receptor binding while maintaining appropriate spatial positioning of the amino group for electrostatic interactions [8]. The chain length enables the compound to adopt conformations compatible with various receptor binding sites, contributing to its versatility as a biochemical tool [12].

Hydroxyl Group Hydrogen Bonding

The phenolic hydroxyl group at the 4-position serves as a critical hydrogen bond donor in receptor interactions [11] [8]. Removal or substitution of this group significantly reduces binding affinity, confirming its essential role in molecular recognition [11].

Studies with receptor binding assays demonstrate that the hydroxyl group participates in hydrogen bonding networks with specific amino acid residues in receptor active sites [8]. This interaction is particularly important for A3 adenosine receptor binding, where the compound shows nanomolar affinity (Ki values of 3-11 nM for high-affinity variants) [8].

Electronic Effects and Substituent Interactions

The electronic properties of the aromatic ring system significantly influence biological activity through effects on molecular electrostatic potential and charge distribution [11]. The combination of electron-donating methoxy and hydroxyl groups creates a favorable electronic environment for receptor binding [11].

Quantum chemical calculations reveal that the methoxy group increases electron density on the aromatic ring, enhancing π-π stacking interactions with aromatic amino acids in receptor binding sites [11]. This electronic modulation contributes to the compound's selectivity profile and binding affinity [11].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for 4-(2-Aminoethyl)-2-methoxyphenol has become increasingly important, with several green chemistry approaches showing significant promise [14] [15] [16].

Deep Eutectic Solvent Applications

Deep eutectic solvents (DES) have emerged as excellent green alternatives for the synthesis of 4-(2-Aminoethyl)-2-methoxyphenol and related compounds [14] [17]. These solvents, typically composed of choline chloride and oxalic acid dihydrate, provide unique advantages including non-toxicity, biodegradability, and tuneable physicochemical properties [14].

The use of DES enables efficient Pictet-Spengler-type cyclizations and other transformation reactions under mild conditions without requiring traditional organic solvents [14] [17]. Reactions conducted in choline chloride/oxalic acid DES at 80°C achieve excellent yields (85-99%) while eliminating the need for volatile organic compounds [14].

The DES approach offers additional benefits including facile product isolation, solvent recyclability, and reduced environmental impact [14]. The hydrogen bonding network in DES systems actively facilitates reaction mechanisms by stabilizing intermediates and transition states [17].

Water-Based Synthetic Approaches

Aqueous synthetic methodologies represent highly sustainable approaches for producing 4-(2-Aminoethyl)-2-methoxyphenol [16]. Water-based reactions eliminate organic solvent waste, reduce toxicity concerns, and often provide enhanced reaction selectivity [16].

Ultrasound-promoted reactions in aqueous media have demonstrated particular effectiveness for related amino-phenol syntheses [16]. These approaches utilize acoustic cavitation to enhance mass transfer and reaction rates, enabling synthesis under mild conditions with reduced energy requirements [16].

Phase-transfer catalysis in water-organic biphasic systems provides another sustainable approach, utilizing catalytic amounts of phase-transfer agents to facilitate reactions between hydrophilic and lipophilic reactants . This methodology reduces solvent consumption while maintaining high reaction efficiency .

Microwave-Assisted Green Synthesis

Microwave irradiation provides significant advantages for green synthesis through reduced reaction times, enhanced energy efficiency, and improved product selectivity [16]. Microwave-assisted synthesis of amino-phenol compounds typically achieves complete conversion in minutes rather than hours compared to conventional heating [16].

The selective heating provided by microwave irradiation enables precise temperature control and uniform energy distribution, resulting in improved yields and reduced side product formation [16]. This approach is particularly effective for reactions involving heterogeneous catalysts or solid supports [16].

Biocatalytic Green Approaches

Biocatalytic synthesis represents the pinnacle of green chemistry approaches, utilizing natural enzymes to achieve highly selective transformations under mild, environmentally benign conditions [14] [17]. The COMT-catalyzed methylation of dopamine exemplifies this approach, operating at physiological temperature and pH with exceptional selectivity [8].

Advanced biocatalytic systems employ cascade reactions combining multiple enzymes to achieve multi-step transformations in single reaction vessels [17]. These systems minimize waste generation, eliminate the need for intermediate purification, and often achieve superior overall yields compared to traditional chemical approaches [17].

Lignin-derived synthetic strategies represent emerging green approaches that utilize renewable biomass feedstocks for producing aromatic building blocks [14] [15]. These methods convert lignin depolymerization products into pharmaceutical intermediates through catalytic transformations, providing sustainable alternatives to petroleum-derived aromatics [14] [15].

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.094628657 g/mol

Monoisotopic Mass

167.094628657 g/mol

Heavy Atom Count

12

LogP

-0.08

UNII

JCH2767EDP

Related CAS

1477-68-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 156 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 156 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

554-52-9

Wikipedia

3-Methoxytyramine

Dates

Last modified: 08-15-2023

A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency

Meiling Jian, Honglang Huang, Kecheng Li, Liangmin Chuan, Lin Li, Li Jiang
PMID: 33096053   DOI: 10.1016/j.clinbiochem.2020.10.009

Abstract

To verify a rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of catecholamines and their metabolites, and to validate its efficiency for the diagnosis of phaeochromocytomas and paragangliomas (PPGLs).
Plasma samples were pretreated with solid-phase extraction, followed by a 3-min UPLC-MS/MS analysis to quantify epinephrine (E), norepinephrine (NE), dopamine (DA), metanephrine (MN), normetanephrine (NMN) and 3-methoxytyramine (3-MT), simultaneously. The UPLC-MS/MS method was comprehensively verified and its diagnostic efficiency on PPGLs was tested using 7 PPGLs and 408 non-PPGLs patient plasma samples.
Using the developed method, the limit of detections (LODs) of the 6 analytes ranged from 0.0002 nmol/L (MN) to 0.0250 nmol/L (NE), while the lower limit of measuring intervals (LLMIs) ranged from 0.05 nmol/L (E, MN and NMN) to 0.10 nmol/L (NE and DA). The reportable ranges were 0.05-30.00 nmol/L for E, MN and NMN, 0.10-30.00 nmol/L for NE and DA, 1.00-300.00 pg/mL for 3-MT. No significant matrix effect was detected after correcting using internal standard. Besides, intra-day and inter-day precision were also within acceptance criteria with coefficient of variations (CVs) ≤ 15% and recoveries ranged from 95% to 115% for all the 6 analytes. The carryover effect was lower than 10%. Its diagnostic efficiency for PPGLs was significantly increased, the areas under the receiver operating characteristic (ROC) curves were increased from 68.7% to 89.1% (using E, NE and DA) to 75.2%-99.9% (using MN, NMN and 3-MT).
This study verified a rapid UPLC-MS/MS method for the determination of catecholamines and their metabolites in human plasma. It showed high diagnostic efficiency and will serve as an important tool to avoid the risk for missing patients with PPGLs.


Detection of spot urinary free metanephrines and 3-methoxytyramine with internal reference correction for the diagnosis of pheochromocytomas and paragangliomas

Haoran Wang, Xiaoqing Zhang, Qianna Zhen, Wenbi Zou, Hong Chen, Can Luo, Min Ding
PMID: 32829134   DOI: 10.1016/j.jchromb.2020.122306

Abstract

Detection of normetanephrine (NMN), metanephrine (MN) and 3-methoxytyramine (3-MT) could be used to diagnose pheochromocytomas and paragangliomas (PPGLs). The accuracy for the diagnosis of PPGLs is only 6% by virtue of the classic symptom triad. In addition, false-positive results were found using plasma free MNs as biomarkers. Spot urinary free metanephrines (MNs) presented high specificity for PPGLs diagnosis in our previous work by HPLC with the electrochemical detection. Whereas, MNs and creatinine (Cr) need to be detected separately. A simple and specific method was urgently needed for the diagnosis of PPGLs. Here, we established a new HPLC method for spot urinary free MNs and 3-MT by the fluorescence detection and Cr by the ultraviolet detection simultaneously. It was worth mentioning that Cr for the virtue of being fairly constant in a given subject was used as an internal reference correction to eliminate the effect of spot urine volume for the diagnosis of PPGLs. Thirty-seven patients with PPGLs and 164 control subjects were detected by the established method and the peak area ratios of MNs and 3-MT to Cr were used innovatively for the diagnosis of PPGLs. The results showed acceptable precisions and recoveries. The sensitivities of the method were 94.6%, 91.9% and 86.5% and the specificities were 96.3%, 93.9% and 82.3%, respectively by the peak area of NMN/Cr, MN/Cr and 3-MT/Cr for the diagnosis. The established method provides a promising way for simple, rapid and accurate diagnosis of PPGLs.


Plasma metanephrines and prospective prediction of tumor location, size and mutation type in patients with pheochromocytoma and paraganglioma

Graeme Eisenhofer, Timo Deutschbein, Georgiana Constantinescu, Katharina Langton, Christina Pamporaki, Bruna Calsina, Maria Monteagudo, Mirko Peitzsch, Stephanie Fliedner, Henri J L M Timmers, Nicole Bechmann, Maria Fankhauser, Svenja Nölting, Felix Beuschlein, Anthony Stell, Martin Fassnacht, Aleksander Prejbisz, Jacques W M Lenders, Mercedes Robledo
PMID: 33001846   DOI: 10.1515/cclm-2020-0904

Abstract

Plasma free metanephrines are commonly used for diagnosis of pheochromocytoma and paraganglioma (PPGLs), but can also provide other information. This multicenter study prospectively examined whether tumor size, location, and mutations could be predicted by these metabolites.
Predictions of tumor location, size, and mutation type, based on measurements of plasma normetanephrine, metanephrine, and methoxytyramine were made without knowledge of disease in 267 patients subsequently determined to have PPGLs.
Predictions of adrenal vs. extra-adrenal locations according to increased plasma concentrations of metanephrine and methoxytyramine were correct in 93 and 97% of the respective 136 and 33 patients in who these predictions were possible. Predicted mean tumor diameters correlated positively (p<0.0001) with measured diameters; predictions agreed well for pheochromocytomas but were overestimated for paragangliomas. Considering only patients with mutations, 51 of the 54 (94%) patients with NF1 or RET mutations were correctly predicted with those mutations according to increased plasma metanephrine, whereas no or minimal increase in metanephrine correctly predicted all 71 patients with either VHL or SDHx mutations; furthermore, among the latter group increases in methoxytyramine correctly predicted SDHx mutations in 93% of the 29 cases for this specific prediction.
Extents and patterns of increased plasma O-methylated catecholamine metabolites among patients with PPGLs allow predictions of tumor size, adrenal vs. extra-adrenal locations and general types of mutations. Predictions of tumor location are, however, only possible for patients with clearly increased plasma methoxytyramine or metanephrine. Where possible or clinically relevant the predictions are potentially useful for subsequent clinical decision-making.


Random 'spot' urinary metanephrines compared with 24-h-urinary and plasma results in phaeochromocytomas and paragangliomas

Emilia Sbardella, Zoe Maunsell, Christine J H May, Michael Tadman, Tim James, Bahram Jafar-Mohammadi, Andrea M Isidori, Ashley B Grossman, Brian Shine
PMID: 32413848   DOI: 10.1530/EJE-19-0809

Abstract

In patients with phaeochromocytomas or paragangliomas (PPGLs), 24-h urine collections for metanephrines (uMNs) are cumbersome.
To evaluate the diagnostic utility of ratios to creatinine of 'spot' uMNs.
Concentrations of uMNs and plasma metanephrines (pMNs) were measured by HPLC-mass-spectrometry. We retrospectively compared correlations of 24-h-urine output and ratio to creatinine in historical specimens and prospectively assessed 24-h and contemporaneous spot urines and, where possible, pMNs. Using trimmed log-transformed values, we derived reference intervals based on age and sex for spot urines. We used multiples of upper limit of normal (ULNs) to compare areas under curves (AUCs) for receiver-operator characteristic curves of individual, and sum and product of, components.
In 3143 24-h-urine specimens on 2416 patients, the correlation coefficients between the ratios and outputs of metanephrine, normetanephrine and 3-methoxytyramine in 24-h urines were 0.983, 0.905 and 0.875, respectively. In 96 patients, the correlations between plasma concentrations, urine output and ratios in spot specimens were similar to those for raw output or ratios in 24-h specimens. Of the 160 patients with PPGLs, the CIs for AUCs for individual metabolites overlapped for all four types of measurement, as did those for the sum of the multiple ULNs although these were slightly higher (AUC for spot urine: 0.838 (0.529-1), plasma: 0.929 (0.874-0.984) and output: 0.858 (0.764-0.952)).
Ratios of fractionated metanephrines to creatinine in spot urine samples appear to have a similar diagnostic power to other measurements. The ease of spot urine collection may facilitate diagnosis and follow-up of PPGLs through improved patient compliance.


Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma

Kaijuan Wang, Xiaojing Gao, Hongying Cong, Wei Zhang, Xiaocui Shi, Shuming Dai, Zhou Zhou
PMID: 32222878   DOI: 10.1007/s12020-020-02267-8

Abstract

The 24 h urinary-fractionated metanephrine (MN) and normetanephrine (NMN) are recommended as the preferred indicators for laboratory diagnosis of pheochromocytoma and paraganglioma (PPGL). However, it might cause missed diagnosis for some type of PPGL, in addition, 24-h urine collection is inconvenient and prone to error, so we aimed to develop a better screening method.
Urine samples from patients of primary hypertension (n = 317) or PPGL (n = 64) were collected randomly and in a 24-h cycle. Samples were prepared by solid phase extraction (SPE) and analyzed with LC-MS/MS. Sample stability under different storage conditions was investigated. The gender-specific reference intervals of spot urinary catecholamine metabolites adjusted by creatinine were established and the diagnostic performance was evaluated.
Urinary MN, NMN (MNs), and 3-methoxytyramine (3-MT) were stable at room temperature or 4 °C for at least 4 days without adding any preservatives and at -20 °C for at least 11 weeks. Reference intervals of spot urinary MN, NMN and 3-MT adjusted by creatinine were 20.2-174.0, 47.6-452.0, and 20.6-398.5 µg/g for male and were 15.3-202.0, 34.4-461.0, and 38.0-392.6 µg/g for female. The sensitivity and specificity of spot urinary MN, NMN, and 3-MT were similar with that of 24-h urine (P > 0.05). Regardless of urine sample type, combined application of MNs or MNs and 3-MT can improve the diagnosis efficiency of MN and 3-MT alone.
Adding 3-MT to diagnosis model can improve diagnostic sensitivity to some extent, and the analysis of spot urinary MNs and 3-MT can provide reliable diagnostic information in a much shorter diagnostic time, it may reduce the medical expenses indirectly.


Overnight/first-morning urine free metanephrines and methoxytyramine for diagnosis of pheochromocytoma and paraganglioma: is this an option?

Mirko Peitzsch, Denise Kaden, Christina Pamporaki, Katharina Langton, Georgiana Constantinescu, Catleen Conrad, Stephanie Fliedner, Richard O Sinnott, Aleksander Prejbisz, Roland Därr, Jacques W M Lenders, Michael Bursztyn, Graeme Eisenhofer
PMID: 32187575   DOI: 10.1530/EJE-19-1016

Abstract

Sympathoadrenal activity is decreased during overnight rest. This study assessed whether urinary-free normetanephrine, metanephrine and methoxytyramine in overnight/first-morning urine collections might offer an alternative to measurements in 24-h collections or plasma for diagnosis of pheochromocytoma and paraganglioma (PPGL).
Prospective multicenter cross-sectional diagnostic study involving 706 patients tested for PPGL, in whom tumors were confirmed in 79 and excluded in 627 after follow-up. Another 335 age- and sex-matched volunteers were included for reference purposes. Catecholamines and their free O-methylated metabolites were measured in 24-h collections divided according to waking and sleeping hours and normalized to creatinine. Plasma metabolites from blood sampled after supine rest were measured for comparison.
Urinary outputs of norepinephrine, normetanephrine, epinephrine and metanephrine in the reference population were respectively 50 (48-52)%, 35 (32-37)%, 76 (74-78)% and 15 (12-17)% lower following overnight than daytime collections. Patients in whom PPGLs were excluded showed 28 (26-30)% and 6 (3-9)% day-to-night falls in normetanephrine and metanephrine, while patients with PPGLs showed no significant day-to-night falls in metabolites. Urinary methoxytyramine was consistently unchanged from day to night. According to receiver-operating characteristic curves, diagnostic accuracy of metabolite measurements in overnight/first-morning urine samples did not differ from measurements in 24-h urine collections, but was lower for both than for plasma. Using optimized reference intervals, diagnostic specificity was higher for overnight than daytime collections at similar sensitivities.
Measurements of urinary-free catecholamine metabolites in first-morning/overnight urine collections offer an alternative for diagnosis of PPGL to 24-h collections but remain less accurate than plasma measurements.


Perinatal exposure to bisphenol A causes a disturbance of neurotransmitter metabolic pathways in female mouse offspring: A focus on the tryptophan and dopamine pathways

Jiaxi Yao, Jun Wang, Linlin Wu, Haihua Lu, Zhonghe Wang, Pengfei Yu, Hang Xiao, Rong Gao, Jing Yu
PMID: 32334245   DOI: 10.1016/j.chemosphere.2020.126715

Abstract

Perinatal exposure to bisphenol A (BPA) contributes to neurological disorders in offspring, but the underlying mechanisms are still poorly understood. The abnormal release of neuroactive metabolites in the tryptophan (TRP) and dopamine (DA) pathways is considered to be closely associated with some disorders. Thus, in this study, TRP and DA pathways in adult female mouse offspring were investigated when the pregnant mice were given either vehicle or BPA (2, 10, or 100 μg/kg/d) from day 6 of gestation until weaning. Then, the serum and brain samples of offspring were collected at 3, 6 and 9 months, and 12 neuroactive metabolites in the TRP and DA pathways were detected. The results showed that, in the TRP pathway, TRP levels decreased, whereas kynurenine (KYN) levels and TRP turnover increased in the brain. In the serum, TRP, KYN and 5-hydroxytryptamine (5-HT) levels decreased significantly. For the DA pathway, DA and DA metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT) and homovanillic acid (HVA), reduced significantly in the brain and serum. DA turnover decreased dramatically in the brain but enhanced in the serum. The disturbance of these two metabolic pathways might be one of the potential mechanisms of BPA-induced neuropsychiatric disorders.


Pro-cognitive effect of 1MeTIQ on recognition memory in the ketamine model of schizophrenia in rats: the behavioural and neurochemical effects

Magdalena Białoń, Marcelina Żarnowska, Lucyna Antkiewicz-Michaluk, Agnieszka Wąsik
PMID: 32076746   DOI: 10.1007/s00213-020-05484-1

Abstract

Schizophrenia is a mental illness which is characterised by positive and negative symptoms and by cognitive impairments. While the major prevailing hypothesis is that altered dopaminergic and/or glutamatergic transmission contributes to this disease, there is evidence that the noradrenergic system also plays a role in its major symptoms.
In the present paper, we investigated the pro-cognitive effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) an endogenous neuroprotective compound, on ketamine-modelled schizophrenia in rats.
We used an antagonist of NMDA receptors (ketamine) to model memory deficit symptoms in rats. Using the novel object recognition (NOR) test, we investigated the pro-cognitive effect of 1MeTIQ. Additionally, olanzapine, an atypical antipsychotic drug, was used as a standard to compare the pro-cognitive effects of the substances. In vivo microdialysis studies allowed us to verify the changes in the release of monoamines and their metabolites in the rat striatum.
Our study demonstrated that 1MeTIQ, similarly to olanzapine, exhibits a pro-cognitive effect in NOR test and enhances memory disturbed by ketamine treatment. Additionally, in vivo microdialysis studies have shown that ketamine powerfully increased noradrenaline release in the rat striatum, while 1MeTIQ and olanzapine completely antagonised this neurochemical effect.
1MeTIQ, as a possible pro-cognitive drug, in contrast to olanzapine, expresses beneficial neuroprotective activity in the brain, increasing concentration of the extraneuronal dopamine metabolite, 3-methoxytyramine (3-MT), which plays an important physiological role in the brain as an inhibitory regulator of catecholaminergic activity. Moreover, we first demonstrated the essential role of noradrenaline release in memory disturbances observed in the ketamine-model of schizophrenia, and its possible participation in negative symptoms of the schizophrenia.


In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines

Martijn van Faassen, Rainer Bischoff, Karin Eijkelenkamp, Wilhelmina H A de Jong, Claude P van der Ley, Ido P Kema
PMID: 32484659   DOI: 10.1021/acs.analchem.0c01263

Abstract

Plasma-free metanephrines and catecholamines are essential markers in the biochemical diagnosis and follow-up of neuroendocrine tumors and inborn errors of metabolism. However, their low circulating concentrations (in the nanomolar range) and poor fragmentation characteristics hinder facile simultaneous quantification by liquid chromatography and tandem mass spectrometry (LC-MS/MS). Here, we present a sensitive and simple matrix derivatization procedure using propionic anhydride that enables simultaneous quantification of unconjugated l-DOPA, catecholamines, and metanephrines in plasma by LC-MS/MS. Dilution of propionic anhydride 1:4 (v/v) in acetonitrile in combination with 50 μL of plasma resulted in the highest mass spectrometric response. In plasma, derivatization resulted in stable derivatives and increased sensitivity by a factor of 4-30 compared with a previous LC-MS/MS method for measuring plasma metanephrines in our laboratory. Furthermore, propionylation increased specificity, especially for 3-methoxytyramine, by preventing interference from antihypertensive medication (β-blockers). The method was validated according to international guidelines and correlated with a hydrophilic interaction LC-MS/MS method for measuring plasma metanephrines (
> 0.99) and high-performance liquid chromatography with an electrochemical detection method for measuring plasma catecholamines (
> 0.85). Reference intervals for l-DOPA, catecholamines, and metanephrines in
= 115 healthy individuals were established. Our work shows that analytes in the subnanomolar range in plasma can be derivatized in situ without any preceding sample extraction. The developed method shows improved sensitivity and selectivity over existing methods and enables simultaneous quantification of several classes of amines.


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